molecular formula C10H11F3N4O B2449924 N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1384784-17-1

N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2449924
CAS No.: 1384784-17-1
M. Wt: 260.22
InChI Key: XLSJOLMRGFZTCY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic compound that features a pyrazole ring, a trifluoroethyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyanomethyl group: This step may involve the reaction of the pyrazole derivative with a cyanomethylating agent such as cyanomethyl chloride in the presence of a base.

    Attachment of the trifluoroethyl group: This can be done by reacting the intermediate with a trifluoroethylating agent such as trifluoroethyl iodide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
  • N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)butanamide

Uniqueness

N-(cyanomethyl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)propanamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the trifluoroethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-pyrazol-1-yl-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O/c1-8(17-5-2-4-15-17)9(18)16(6-3-14)7-10(11,12)13/h2,4-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJOLMRGFZTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC#N)CC(F)(F)F)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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